Ethyl 3-(4-acetylphenyl)propanoate
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Overview
Description
Ethyl 3-(4-acetylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₆O₃. It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with an acetyl group at the para position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : Ethyl 3-(4-acetylphenyl)propanoate can be synthesized through the esterification of 3-(4-acetylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
3-(4-acetylphenyl)propanoic acid+ethanolH2SO4Ethyl 3-(4-acetylphenyl)propanoate+H2O
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Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of ethyl benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 3-(4-acetylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
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Reduction: : Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
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Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Ethyl 3-(4-acetylphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which ethyl 3-(4-acetylphenyl)propanoate exerts its effects depends on its chemical interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparison with Similar Compounds
Ethyl 3-(4-acetylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Differing by a methoxy group instead of an acetyl group, this compound may exhibit different reactivity and biological activity.
Ethyl 3-(4-bromoanilino)propanoate:
Ethyl 3-(4-chloroanilino)propanoate: Similar to the bromo derivative, but with a chlorine atom, influencing its reactivity and use in synthesis.
Properties
CAS No. |
6337-70-8 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
ZDPAUMPYEXMEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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